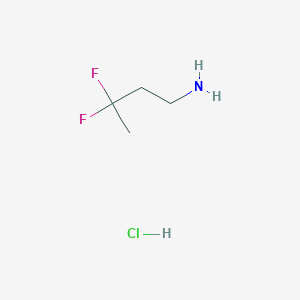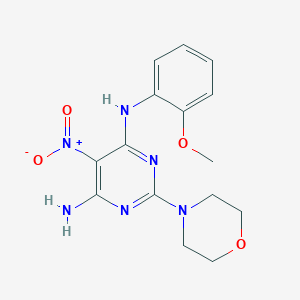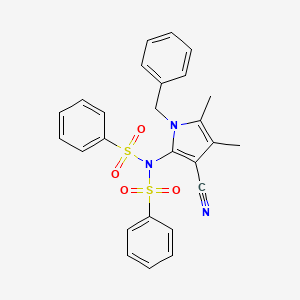
2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide” is a versatile material used in scientific research. It exhibits unique properties that make it valuable for various applications in fields like pharmaceuticals, materials science, and organic chemistry. It is a potent and selective PDE10A inhibitor .
Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide” is complex and diverse, making it an intriguing compound for further exploration. X-ray crystallographic studies revealed two novel binding modes to the catalytic site of the PDE10A enzyme .Physical And Chemical Properties Analysis
The compound’s molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors, fulfilling the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Scientific Research Applications
Structure-Activity Relationships in Antiulcer Agents
Research into antiulcer agents led to the synthesis of N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which exhibit significant antisecretory activity against histamine-induced gastric acid secretion. The structural variations, particularly the presence of a 1-methyl-1H-tetrazol-5-ylthio moiety, indicate the potential for this compound class in developing antiulcer medications. This study highlights the possibility of isosteric replacement in the molecular structure to enhance pharmacological activity, providing insights into the compound's utility in medical research (I. Ueda et al., 1991).
Chymotrypsin Inhibitory Activity
In the study of bioactive constituents of Jolyna laminarioides, a compound exhibiting chymotrypsin inhibitory activity was isolated, demonstrating potential therapeutic applications in treating conditions involving this enzyme. The compound's activity against Escherichia coli and Shigella boydii further underscores its potential in antimicrobial therapies (Atta-ur-rahman et al., 1997).
Anti-inflammatory and Antimicrobial Agents
A series of novel compounds synthesized through multi-component cyclo-condensation reactions demonstrated notable anti-bacterial, antifungal, and anti-inflammatory activities. These findings suggest the compound's potential application in developing new therapies for bacterial and fungal infections, as well as inflammation-related disorders (B. V. Kendre et al., 2015).
Pharmacological Properties of Piperidine Derivatives
Research on 1-substituted piperidines has explored their synthesis, pharmacological properties, and applications, including derivatives such as trihexyphenidyl, biperiden, and pridinol. These studies provide valuable insights into the therapeutic potential of piperidine derivatives in treating various conditions, highlighting the broad applicability of compounds related to 2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide in pharmaceutical research (R. Vardanyan, 2018).
properties
IUPAC Name |
2-phenoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(25-17-5-3-2-4-6-17)19(24)22-13-16-7-11-23(12-8-16)18-14-20-9-10-21-18/h2-6,9-10,14-16H,7-8,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILGGKCCGKDWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=NC=CN=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692365.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692368.png)
![4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2692369.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2692370.png)

![3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2692374.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2692375.png)

![1-Iodo-3-methylbicyclo[1.1.1]pentane](/img/structure/B2692378.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2692379.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2692383.png)
![6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692384.png)